5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Descripción
This compound features a 2,3-dihydro-1H-isoindole-1,3-dione core linked to a 2,6-dioxopiperidin-3-yl moiety and a 2-aminoethoxy substituent at the 5-position. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery (e.g., PROTACs or kinase inhibitors) . The structure is typically characterized via X-ray crystallography using SHELX programs, which are widely employed for small-molecule refinement .
Propiedades
Número CAS |
2694727-89-2 |
|---|---|
Fórmula molecular |
C15H16ClN3O5 |
Peso molecular |
353.76 g/mol |
Nombre IUPAC |
5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H15N3O5.ClH/c16-5-6-23-8-1-2-9-10(7-8)15(22)18(14(9)21)11-3-4-12(19)17-13(11)20;/h1-2,7,11H,3-6,16H2,(H,17,19,20);1H |
Clave InChI |
RUGPYAMOHFOSSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN.Cl |
Pureza |
95 |
Origen del producto |
United States |
Métodos De Preparación
Nitro Reduction and Cyclization Pathways
The foundational approach to synthesizing isoindole-1,3-dione derivatives involves nitro-group reduction followed by cyclization. For the target compound, a key intermediate is 5-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which undergoes catalytic hydrogenation to introduce the amino group.
Representative Protocol
A mixture of 5-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 g, 3.3 mmol) and 10% Pd/C (0.13 g) in 1,4-dioxane (200 mL) was hydrogenated at 50 psi for 6.5 hours. Filtration through Celite and crystallization from ethyl acetate yielded 0.62 g (69%) of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as an orange solid.
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | 1,4-Dioxane |
| Pressure | 50 psi |
| Reaction Time | 6.5 hours |
| Yield | 69% |
Alternative reduction methods using triethylsilane (TES) and palladium acetate in tetrahydrofuran (THF)/water achieved moderate yields (37–46%) but required milder conditions.
Etherification for 2-Aminoethoxy Side Chain Introduction
The 2-aminoethoxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions. A two-step sequence involving protection-deprotection is often employed to prevent side reactions with the amine group.
Step 1: Hydroxyl Activation
The hydroxylated intermediate (5-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is treated with a tosyl or mesyl chloride to generate a leaving group.
Step 2: Amine Coupling
Reaction with 2-aminoethanol in the presence of a base (e.g., Cs₂CO₃) facilitates ether formation. For example:
Yields for this step typically range from 60–75%, depending on solvent polarity and temperature.
Hydrochloride Salt Formation
Acidic Workup and Crystallization
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar aprotic solvent.
Protocol
A solution of 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (100 mg, 0.27 mmol) in THF (5 mL) was treated with 1 M HCl in diethyl ether (0.3 mL, 0.3 mmol). The mixture was stirred for 1 hour, filtered, and washed with cold ether to yield the hydrochloride salt (89 mg, 82%).
| Parameter | Value |
|---|---|
| Acid | 1 M HCl in ether |
| Solvent | THF |
| Reaction Time | 1 hour |
| Yield | 82% |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that solvent choice significantly impacts hydrogenation efficiency:
| Solvent | Catalyst | Pressure | Yield |
|---|---|---|---|
| Acetone | Pd/C | Ambient | 60% |
| 1,4-Dioxane | Pd/C | 50 psi | 69% |
| THF/Water | Pd(OAc)₂ | Ambient | 46% |
1,4-Dioxane enhances miscibility with hydrogen gas, improving catalyst-substrate interaction.
Temperature and Time Dependence
Elevated temperatures (50–60°C) reduce reaction times but risk decomposition. A balance is achieved at 40°C for 4–6 hours, maintaining yields above 65%.
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography on silica gel (CH₂Cl₂:MeOH, 7:1) effectively removes unreacted starting materials. Preparative thin-layer chromatography (PTLC) achieves >95% purity for small-scale syntheses.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 11.11 (s, 1H, NH), 7.47 (dd, J = 8.5, 7.0 Hz, 1H, ArH), 5.04 (dd, J = 12.7, 5.4 Hz, 1H, CH-piperidinone), 3.50 (t, J = 5.2 Hz, 2H, OCH₂), 2.90–2.45 (m, 3H, piperidinone-CH₂).
Comparative Analysis of Synthetic Routes
Yield vs. Scalability
-
Catalytic Hydrogenation: High yields (69%) but requires specialized equipment.
-
Triethylsilane Reduction: Lower yields (37–46%) but amenable to standard lab setups.
Purity and Byproduct Formation
Hydrogenation produces fewer byproducts compared to reduction with TES, which generates silane-derived impurities requiring additional purification steps.
Industrial-Scale Considerations
Cost Efficiency
Pd/C catalyst recovery via filtration reduces material costs by 15–20% in large batches.
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5-O-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are commonly used
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-5-O-C2-NH2 (hydrochloride) with different functional groups introduced .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Thalidomide Analogs
The compound serves as a thalidomide analog, which is significant due to the original thalidomide's historical context and its current therapeutic uses. Thalidomide is known for its immunomodulatory properties and has been repurposed for conditions such as multiple myeloma and leprosy. The analogs of thalidomide are being investigated for enhanced efficacy and reduced side effects in similar therapeutic areas .
Proteolysis Targeting Chimera (PROTAC) Research
One of the most notable applications of this compound is its use as a ligand in Proteolysis Targeting Chimera (PROTAC) research. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to treating diseases by eliminating unwanted proteins rather than merely inhibiting them. The compound's structure allows it to effectively engage with E3 ligases, crucial components in the ubiquitin-proteasome system .
Case Study: PROTAC Development
A recent study demonstrated the effectiveness of thalidomide analogs in PROTAC systems, highlighting their ability to selectively degrade target proteins associated with various cancers. The incorporation of 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride into these systems showed promising results in preclinical models .
Case Study: Neuroprotection
Research into isoindole derivatives has revealed their potential neuroprotective effects against glutamate-induced toxicity in neuronal cultures. While specific data on this compound remains limited, similar studies suggest that it may provide protective benefits against neurodegeneration .
Mecanismo De Acción
El mecanismo de acción de Talidomida-5-O-C2-NH2 (clorhidrato) implica el reclutamiento de la proteína CRBN. El compuesto actúa como un ligando de cereblon, uniéndose a la proteína CRBN y facilitando la formación de PROTAC. Estos PROTAC se dirigen a proteínas específicas para su ubiquitinación y posterior degradación por el proteasoma. Este proceso reduce efectivamente los niveles de proteínas diana dentro de la célula, lo que lleva a varios efectos terapéuticos .
Compuestos similares:
Talidomida-5-O-C5-NH2 (clorhidrato): Otro derivado de la Talidomida con un mecanismo de acción similar pero con una longitud de enlace diferente.
Talidomida-5-O-C12-NH2 (clorhidrato): Un derivado con un enlace más largo, utilizado para diferentes proteínas diana.
Talidomida-NH-C5-NH2 (clorhidrato): Un compuesto con un grupo funcional diferente, utilizado en aplicaciones similares
Singularidad: Talidomida-5-O-C2-NH2 (clorhidrato) es único debido a su longitud de enlace específica y grupo funcional, lo que permite la formación de PROTAC con propiedades distintas y especificidades de diana específicas. Esto lo convierte en una herramienta valiosa en el desarrollo de terapias dirigidas y aplicaciones de investigación .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of isoindole-1,3-dione derivatives modified at the 2- and 5-positions. Key analogues include:
Physicochemical and Functional Differences
- Solubility: The hydrochloride salt form of the target compound and its hexylamino analogue (C₁₉H₂₅ClN₄O₄) exhibit improved aqueous solubility compared to non-salt forms (e.g., compound 35 in ), critical for in vivo applications .
- Reactivity: The azidoethoxy substituent in compound 35 enables bioorthogonal click chemistry, whereas the aminoethoxy group in the target compound facilitates conjugation with carboxylic acids or esters .
- Metabolic Stability: Fluorination at the 4-position (compound 37, ) likely reduces oxidative metabolism, extending half-life compared to the non-fluorinated target compound.
Key Research Findings
- Hydrochloride Salts: Compounds like the target and its hexylamino analogue prioritize salt forms to enhance bioavailability, a trend noted in prodrug design .
- Structural Flexibility : Modifications at the 4- or 5-positions (e.g., fluorine, azides, or alkyl chains) tailor compounds for specific applications, such as imaging (azides) or prolonged activity (fluorine) .
- Crystallography : SHELXL remains critical for resolving structural details, particularly for validating substituent orientations .
Actividad Biológica
5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic implications.
- Molecular Formula : C17H19N3O6
- Molecular Weight : 361.35 g/mol
- CAS Number : 2694727-89-2
The compound is primarily studied for its role as a modulator of the cereblon (CRBN) protein, which is crucial in the context of immunomodulatory drugs (IMiDs). It binds to CRBN, leading to the degradation of specific transcription factors and thereby influencing immune responses and cell proliferation.
Inhibition Studies
Recent studies have evaluated the cyclooxygenase (COX) inhibitory activity of related isoindole derivatives. The compound demonstrated significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammatory processes. The selectivity ratio for COX-2 versus COX-1 was calculated to assess its therapeutic potential.
| Compound | IC50 (µM) | COX Selectivity |
|---|---|---|
| 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole | 90.28 | COX-2 selective |
| Meloxicam | 15.0 | Reference |
The selectivity towards COX-2 suggests potential anti-inflammatory applications while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .
Antiproliferative Activity
In vitro studies have shown that the compound exhibits antiproliferative effects on multiple myeloma cell lines. Specifically, it was found to induce apoptosis in NCI-H929 cells at concentrations comparable to established treatments like lenalidomide.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole | NCI-H929 | 2.25 ± 0.09 |
| Lenalidomide | NCI-H929 | 1.12 ± 0.06 |
The induction of apoptosis was confirmed through flow cytometry assays, revealing a dose-dependent increase in apoptotic cells upon treatment with the compound .
Case Studies
A recent study investigated the compound's effect on TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in TNF-α levels, highlighting its potential as an anti-inflammatory agent.
TNF-α Inhibition Assay Results
| Compound | IC50 (µM) | Toxicity (20 µM) |
|---|---|---|
| 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole | 0.76 ± 0.08 | 94% viability |
| Lenalidomide | 0.13 ± 0.02 | 86% viability |
The compound showed minimal toxicity at effective concentrations, making it a promising candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
